NCS-382

描述

NCS-382 is a γ-hydroxybutyrate receptor (GHBR) antagonist (IC50s = 134.1 and 201.3 nM in isolated rat striatal and hippocampal membranes, respectively, in radioligand binding assays). It is selective for GHBR over GABA binding sites in rat brain synaptic membranes at concentrations of 1 and 10 µM. This compound decreases GHB-induced increases in inositol phosphate accumulation and cGMP levels in isolated rat hippocampal slices (IC50s = 8.6 and 30 µM, respectively). It reduces GHB-induced increases in the time mice spent immobile in the forced swim test, indicating anti-sedative activity, when administered at doses of 1.66 and 2.08 mmol/kg. This compound decreases spike and wave discharges in audiogenic seizure-susceptible Swiss Rb mice, as well as a rat model of petit mal epilepsy, when administered at a dose of 2.3 mmol/kg.

This compound is an analogue of γ-hydroxybutyric acid (GHB), acting as a substrate for both the monocarboxylate transporter subtype 1 (MCT1) and subtype 4 (MCT4).

科学研究应用

NCS-382 应用的综合分析

CaMKIIα 调节: this compound 因其调节 CaMKIIα 结合位点的能力而受到研究,表现出改善的亲和力和脑渗透性。 这种调节对于其在神经系统疾病中的潜在作用具有重要意义,并可能带来新的治疗策略 .

神经科学研究: 在神经科学领域,this compound 因其对突触电流和丘脑内振荡的影响而被探索,这些对理解脑功能和病理至关重要 .

药代动力学和代谢: 药代动力学研究评估了 this compound 的代谢及其与其他药物的相互作用,为其作为治疗 GHB 相关疾病的潜在疗法的开发提供信息 .

GHB 过量的潜在治疗方法: this compound 被提议作为治疗 GHB 过量的选择,通过靶向 GHB 受体提供可能的解毒机制 .

SSADHD 的治疗方法: 该化合物也被建议作为治疗琥珀酸半醛脱氢酶缺乏症 (SSADHD) 的方法,这是一种遗传性代谢紊乱 .

心血管研究: 研究表明 this compound 可能在心血管疾病中具有应用,可能通过其对 GHB 受体的作用来解决缺血性中风和神经退行性疾病 .

作用机制

Target of Action

NCS-382 is a moderately selective antagonist for the GHB receptor . The GHB receptor is an important target in the central nervous system, playing a crucial role in various neurological processes .

Mode of Action

This compound interacts with the GHB receptor, blocking the effects of GHB . This interaction results in both anti-sedative and anticonvulsant effects . It’s worth noting that this compound has shown enhanced mid-nanomolar affinity for the CaMKIIα binding site .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound has been found to have good cellular permeability and low microsomal clearance . Two major metabolic pathways of this compound have been identified as dehydrogenation and glucuronidation .

Result of Action

The antagonistic action of this compound on the GHB receptor leads to a blockage of the effects of GHB, resulting in anti-sedative and anticonvulsant effects . This can be particularly beneficial in conditions such as GHB overdose and certain genetic metabolic disorders .

生化分析

Biochemical Properties

Ncs 382 plays a crucial role in biochemical reactions, particularly as a moderately selective antagonist for the GHB receptor . It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain . This interaction is significant as it modulates the activity of CaMKIIα, a kinase involved in numerous cellular processes, including synaptic plasticity and memory formation . The binding of Ncs 382 to the CaMKIIα hub domain results in a marked thermal stabilization effect and a distinct Trp403 flip upon binding .

Cellular Effects

Ncs 382 has notable effects on various types of cells and cellular processes. It influences cell function by blocking the effects of GHB, leading to anti-sedative and anticonvulsant effects . In neuronal cells, Ncs 382 has been shown to modulate cell signaling pathways, particularly those involving GABA and GHB receptors . This modulation can impact gene expression and cellular metabolism, potentially offering therapeutic benefits for conditions like succinic semialdehyde dehydrogenase deficiency (SSADHD) .

Molecular Mechanism

The molecular mechanism of Ncs 382 involves its action as a GHB receptor antagonist . By binding to the GHB receptor, Ncs 382 blocks the effects of GHB, preventing its sedative and convulsant properties . Additionally, Ncs 382 interacts with the CaMKIIα hub domain, leading to thermal stabilization and structural changes in the protein . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ncs 382 change over time. Studies have shown that Ncs 382 is stable and maintains its activity over extended periods . It undergoes metabolic degradation, primarily through dehydrogenation and glucuronidation pathways . Long-term studies in vitro and in vivo have demonstrated that Ncs 382 can have sustained effects on cellular function, particularly in the context of neurological disorders .

Dosage Effects in Animal Models

The effects of Ncs 382 vary with different dosages in animal models. At lower doses, Ncs 382 exhibits anti-sedative and anticonvulsant properties . At higher doses, it can lead to toxic or adverse effects . Studies have shown that the threshold for these effects is dose-dependent, with higher doses resulting in increased brain exposure and protective effects in gamma-butyrolactone-treated mice .

Metabolic Pathways

Ncs 382 is involved in several metabolic pathways, primarily dehydrogenation and glucuronidation . These pathways are crucial for its clearance from the body. The dehydrogenation pathway involves the conversion of Ncs 382 into its dehydrogenated form, while glucuronidation involves the addition of glucuronic acid to Ncs 382, facilitating its excretion . These metabolic processes are essential for maintaining the compound’s activity and preventing toxicity .

Transport and Distribution

Ncs 382 is transported and distributed within cells and tissues through various mechanisms. It has good cellular permeability and can cross the blood-brain barrier, making it effective for neurological applications . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . This distribution is crucial for its therapeutic effects, particularly in the brain .

Subcellular Localization

The subcellular localization of Ncs 382 is primarily within the cytoplasm and nucleus of cells . It interacts with specific targeting signals and undergoes post-translational modifications that direct it to these compartments . This localization is essential for its activity and function, as it allows Ncs 382 to interact with its target proteins and exert its biochemical effects .

属性

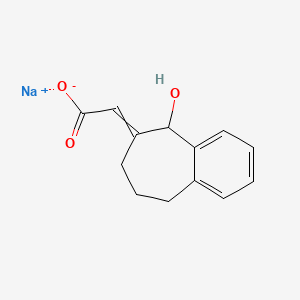

IUPAC Name |

sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWDZCORIHHOPO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017108 | |

| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131733-92-1 | |

| Record name | NCS 382 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131733921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。